molecular formula C22H20F2N2O4S B2804109 4-fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxybenzyl)amino]sulfonyl}benzamide

4-fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxybenzyl)amino]sulfonyl}benzamide

Cat. No.: B2804109
M. Wt: 446.5 g/mol
InChI Key: UILNVCFXMNSVLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxybenzyl)amino]sulfonyl}benzamide is a useful research compound. Its molecular formula is C22H20F2N2O4S and its molecular weight is 446.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

NFAT Inhibitor-2 is a potent inhibitor of the calcineurin-NFAT signaling pathway . The primary target of this compound is the nuclear factor of activated T cells (NFAT) , a family of transcription factors identified in activated T cells . The NFAT family includes NFAT1, NFAT2, and NFAT4, which play crucial roles in T cell activation .

Mode of Action

The compound interacts with its targets by inhibiting the calcineurin-NFAT signaling pathway . Upon T cell receptor and costimulatory signaling, most NFAT proteins are controlled by calcium influx, which results in an increase of IL-2 and IL-2 receptor . Calcineurin, a serine/threonine protein phosphatase regulated by Ca2+ and calmodulin, dephosphorylates multiple serine residues in NFATs, resulting in their translocation into the nucleus . NFAT Inhibitor-2 blocks this process, thereby inhibiting the activation of NFAT.

Biochemical Pathways

The NFAT family proteins are involved in the function of lineage-specific transcription factors during the differentiation of T helper 1 (Th1), Th2, Th17, regulatory T (Treg), and follicular helper T cells (Tfh) . They regulate Th cell signature gene expressions by direct binding on the promoter region of target genes . By inhibiting NFAT, the compound affects these biochemical pathways and their downstream effects.

Pharmacokinetics

It’s known that nfat is the pharmacological target of immunosuppressants cyclosporine and tacrolimus , suggesting that similar pharmacokinetic properties might apply to NFAT Inhibitor-2.

Result of Action

The inhibition of NFAT by NFAT Inhibitor-2 leads to a decrease in the expression of interleukin-2 (IL-2) and the IL-2 receptor . This results in a decrease in T cell activation, affecting the differentiation of various T cell types . For instance, CD4-specific Nfat2-deficient mice showed reduced levels of RORγt, a master transcription regulator of Th17, as well as a reduction in IL-17A, IL-17F, and IL-21 production .

Action Environment

It’s known that the functions of nfat proteins can be influenced by other signaling pathways . For example, NFAT proteins can integrate calcium signaling with other signaling pathways, which can affect their function . Therefore, it’s plausible that environmental factors that affect these signaling pathways could also influence the action of NFAT Inhibitor-2.

Properties

IUPAC Name

4-fluoro-N-(3-fluoro-4-methylphenyl)-3-[(4-methoxyphenyl)methylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N2O4S/c1-14-3-7-17(12-20(14)24)26-22(27)16-6-10-19(23)21(11-16)31(28,29)25-13-15-4-8-18(30-2)9-5-15/h3-12,25H,13H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILNVCFXMNSVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)NCC3=CC=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.